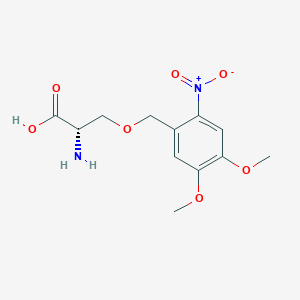

4,5-二甲氧基-2-硝基苄基-笼状丝氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMNB-caged-Serine: is a photocaged amino acid where the serine residue is protected by a photolabile group, specifically the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. This compound is used to control the activity of serine in biological systems through light activation. Upon exposure to light, the DMNB group is removed, releasing the active serine residue. This allows for precise spatial and temporal control over biochemical processes, making it a valuable tool in various scientific research applications .

科学研究应用

作用机制

4,5-二甲氧基-2-硝基苄基笼型丝氨酸的作用机制涉及在暴露于光照后 DMNB 基团的光解裂解。这释放出活性丝氨酸残基,然后可以参与生化过程。DMNB 基团充当保护基团,防止丝氨酸与其他分子相互作用,直到它被光去除。 这使得能够精确控制丝氨酸活性的时间和位置 .

生化分析

Biochemical Properties

DMNB-caged-Serine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This serine is then incorporated into S.cerevisiae proteins when introduced into the growth medium at millimolar concentrations .

Cellular Effects

DMNB-caged-Serine has notable effects on various types of cells and cellular processes. It influences cell function by controlling protein phosphorylation . The compound’s photoactivation and subsequent release of serine can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DMNB-caged-Serine involves its photoactivation by visible blue light (405 nm), which releases serine . This serine can then interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

Given its role in controlling protein phosphorylation, varying dosages could potentially lead to different effects on cellular processes .

Metabolic Pathways

DMNB-caged-Serine is involved in various metabolic pathways due to its role as a photocaged amino acid . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a photocaged amino acid, it could potentially interact with various transporters or binding proteins .

Subcellular Localization

Given its role as a photocaged amino acid, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: 4,5-二甲氧基-2-硝基苄基笼型丝氨酸的合成通常涉及用 DMNB 基团保护丝氨酸的羟基。这可以通过一系列化学反应来实现:

丝氨酸的保护: 丝氨酸的羟基与 4,5-二甲氧基-2-硝基苄基氯在三乙胺等碱的存在下反应。这形成了 4,5-二甲氧基-2-硝基苄基笼型丝氨酸。

工业生产方法: 虽然 4,5-二甲氧基-2-硝基苄基笼型丝氨酸的具体工业生产方法没有广泛的文献记载,但一般方法将涉及扩大上述合成路线的规模。 这将包括优化反应条件,使用工业级试剂,并采用大规模纯化技术以确保高产率和纯度 .

化学反应分析

反应类型:

光解: 4,5-二甲氧基-2-硝基苄基笼型丝氨酸经历的主要反应是光解。在暴露于光照后,DMNB 基团被裂解,释放出活性丝氨酸残基。

常用试剂和条件:

光解: 使用发射特定波长(例如 365 nm)的光源来激活光解反应。

形成的主要产物:

光解: 主要产物是游离丝氨酸,以及 DMNB 基团的副产物。

相似化合物的比较

类似化合物:

DMNB-笼型半胱氨酸: 与 4,5-二甲氧基-2-硝基苄基笼型丝氨酸类似,该化合物使用 DMNB 基团保护半胱氨酸残基,该残基在光激活后被释放

DMNB-笼型酪氨酸: 该化合物用 DMNB 基团保护酪氨酸残基,并在类似的应用中使用

独特性: 4,5-二甲氧基-2-硝基苄基笼型丝氨酸在控制丝氨酸的活性方面具有独特性,丝氨酸是参与各种生化过程的关键氨基酸。 它在控制蛋白质磷酸化和其他依赖丝氨酸的反应中的应用使其成为科学研究中宝贵的工具 .

属性

IUPAC Name |

(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSPNOMZFGNKBR-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide](/img/structure/B2552409.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)

![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)

![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)

![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)